

Technical Guide: Haloperidol-d4 N-Oxide Characterization & Application[1]

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Compound of Interest

Compound Name: Haloperidol-d4 N-Oxide

Cat. No.: B12427389

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Executive Summary

This technical guide details the chemical structure, physicochemical properties, and bioanalytical applications of **Haloperidol-d4 N-Oxide** (CAS: 1246815-56-4).[1][2] As a deuterated analog of the primary oxidative metabolite of haloperidol, this compound serves as a critical Internal Standard (IS) in quantitative LC-MS/MS workflows.[2]

The guide addresses the specific challenges associated with N-oxide compounds—namely their thermal instability and potential for in-source reduction during mass spectrometry—and provides validated protocols for their synthesis, handling, and detection.[1][2]

Part 1: Chemical Identity & Structural Elucidation[1] Nomenclature and Classification[2]

- IUPAC Name: 4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-oxido-1-piperidiny]-1-(4-fluorophenyl)-1-butanone[1][2][3][4][5][6]
- Common Name: **Haloperidol-d4 N-Oxide**[1][4][7][8]
- Role: Stable Isotope Labeled Metabolite / Impurity Standard

- CAS Number: 1246815-56-4[1][4][7][8]

Molecular Configuration

The structure consists of the core butyrophenone skeleton of haloperidol with two critical modifications:

- N-Oxidation: The tertiary nitrogen of the piperidine ring is oxidized to an N-oxide (), introducing polarity and potential stereoisomerism (cis/trans relative to the C4-hydroxyl group).[1][2]
- Deuterium Labeling: Four deuterium atoms () are substituted on the 4-chlorophenyl ring.[2] This placement is strategic, ensuring the label is retained during metabolic fragmentation of the fluorobutyrophenone tail.[2]

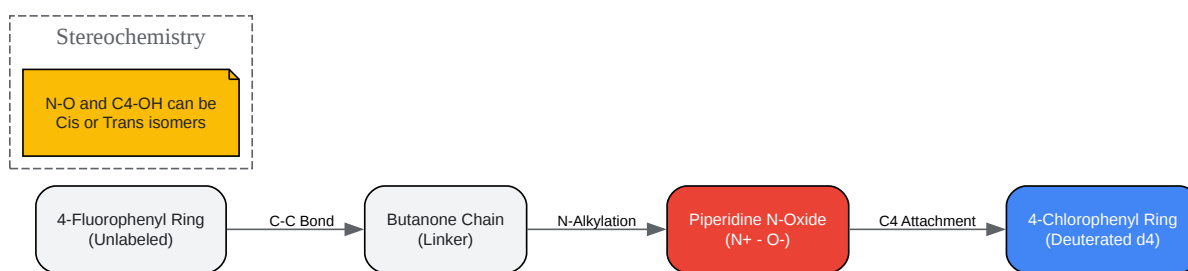
Molecular Weight & Formula Analysis

Precise mass calculation is essential for establishing Mass Spectrometry (MS) acquisition windows.[2]

Property	Value	Calculation Basis
Molecular Formula		Parent () + O - 4H + 4D
Average Molecular Weight	395.89 g/mol	Based on standard atomic weights
Monoisotopic Mass	395.1602 Da	
Nominal Mass	395 Da	Integer mass for low-res MS

Structural Visualization

The following diagram illustrates the chemical connectivity and the specific site of deuteration.



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Caption: Structural segmentation of **Haloperidol-d4 N-Oxide** highlighting the N-oxide moiety and the d4-labeled chlorophenyl ring.

Part 2: Synthesis & Degradation Pathways[1]

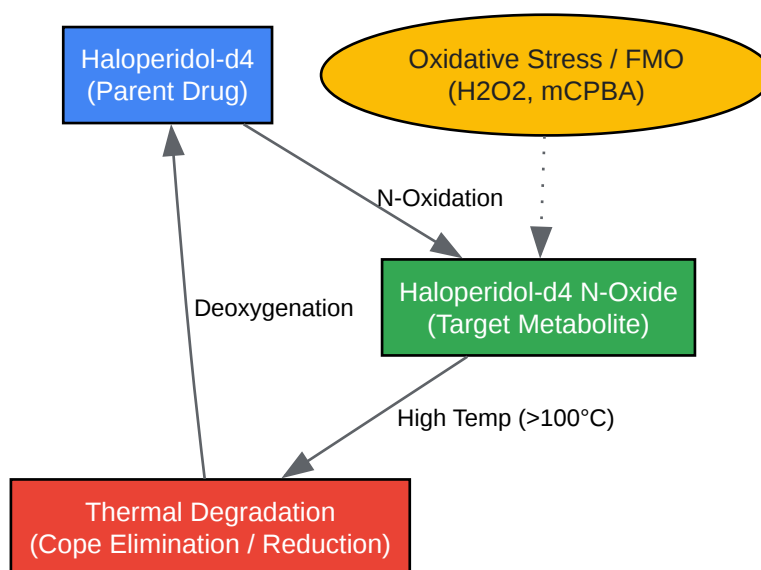
Synthetic Route

The preparation of **Haloperidol-d4 N-Oxide** typically follows a direct oxidation pathway from the deuterated parent drug.[1]

- Precursor Synthesis: Haloperidol-d4 is synthesized using -1-chloro-4-iodobenzene or similar deuterated synthons to construct the 4-chlorophenyl moiety.[1]
- N-Oxidation: The tertiary amine is oxidized using meta-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide () in a solvent like dichloromethane or methanol.[1][2]
- Purification: Critical step to separate the N-oxide from unreacted parent drug and potential over-oxidation products.

Metabolic & Degradation Context

Understanding the formation of this compound is vital for stability testing. N-oxides are common oxidative degradation products formed under stress (e.g., exposure to air/peroxides) and are also Phase I metabolites mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.[1][2]



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Caption: Pathway showing the formation of the N-Oxide from Haloperidol-d4 and its potential thermal degradation.[1][2]

Part 3: Physicochemical Properties & Stability[1]

Solubility Profile

- Solvents: Soluble in Methanol (MeOH), DMSO, and Dichloromethane.[2]
- Aqueous Solubility: Higher polarity than parent Haloperidol due to the N-oxide dipole, but limited by the lipophilic chlorophenyl/fluorophenyl rings.[2]

Thermal Instability (Critical Alert)

N-oxides are thermally labile.[1][2]

- Risk: At high temperatures (e.g., GC injection ports or unoptimized ESI source temperatures), N-oxides can undergo deoxygenation back to the parent amine or Cope

elimination (if

-hydrogens are present, though less likely in this rigid piperidine system).[1][2]

- Implication: Do NOT use Gas Chromatography (GC) for analysis. Use Liquid Chromatography (LC) with controlled source temperatures.[2]

Storage Protocol[1]

- Condition: Store at -20°C or lower.
- Format: Preferred as a solution in Methanol (sealed ampoule) to prevent hygroscopicity and oxidative degradation.[2]
- Light Sensitivity: Protect from light to prevent photo-degradation of the fluorobutyrophenone tail.

Part 4: Analytical Applications (LC-MS/MS)

Role as Internal Standard

Haloperidol-d4 N-Oxide is the ideal IS for quantifying Haloperidol N-Oxide in biological matrices (plasma, urine).[1][2] It compensates for:

- Matrix effects (ion suppression/enhancement).[2]
- Extraction efficiency losses.
- Chromatographic drift.

Mass Spectrometry Transitions

For Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS:

Compound	Precursor Ion	Product Ion (Quant)	Product Ion (Qual)	Mechanism
Haloperidol	376.2	165.1	123.1	Fluorobutyrophe none cleavage
Haloperidol-d4	380.2	165.1	127.1	d4 is on Chlorophenyl (retained in 127 fragment)
Haloperidol-d4 N-Oxide	396.2	165.1	378.2	Loss of (-18) or Oxygen (-16)

Note: The 165.1 fragment (Fluorophenyl-CO-CH₂-CH₂⁺) does not contain the deuterium label, so it appears at the same m/z for both labeled and unlabeled forms.^{[1][2]} The precursor ion shift (+4 Da) provides the selectivity.^[2]

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution.

- Weighing: Accurately weigh 1.0 mg of **Haloperidol-d4 N-Oxide** into a 1.5 mL amber glass vial.
 - Expert Tip: Use an anti-static gun; the powder can be static.
- Dissolution: Add 1.0 mL of HPLC-grade Methanol.
- Mixing: Vortex gently for 30 seconds. Do not sonicate for extended periods (>5 min) as localized heating can degrade the N-oxide.^{[1][2]}
- Verification: Inspect for clarity. If particulates remain, add DMSO dropwise (max 5% v/v).^[2]
- Aliquot: Dispense into 100 µL aliquots in PP inserts inside amber vials.
- Storage: Store at -80°C for long-term (>6 months) or -20°C for short-term.

References

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